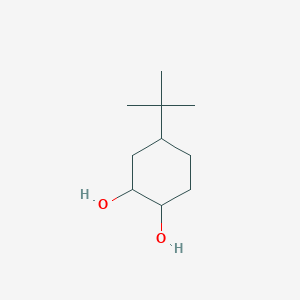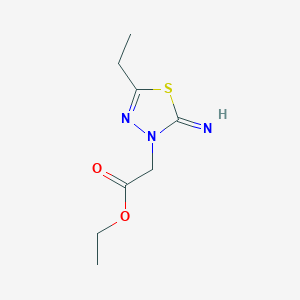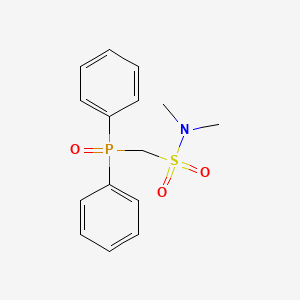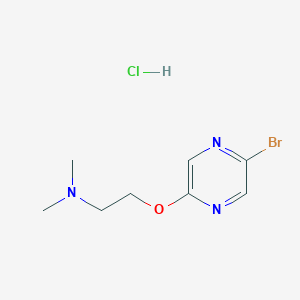
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 5-bromopyrazine.
Etherification: The 5-bromopyrazine is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base such as potassium carbonate or sodium hydride to form 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Hydrolysis: Corresponding alcohol and pyrazine derivatives.
Scientific Research Applications
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 2-((5-Fluoropyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 2-((5-Iodopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
Uniqueness
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C8H13BrClN3O |
|---|---|
Molecular Weight |
282.56 g/mol |
IUPAC Name |
2-(5-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C8H12BrN3O.ClH/c1-12(2)3-4-13-8-6-10-7(9)5-11-8;/h5-6H,3-4H2,1-2H3;1H |
InChI Key |
FMEHCNIBIGSELD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=N1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


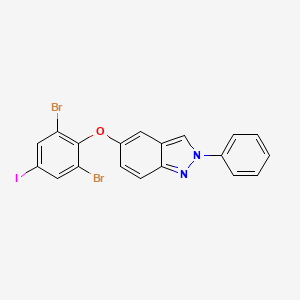
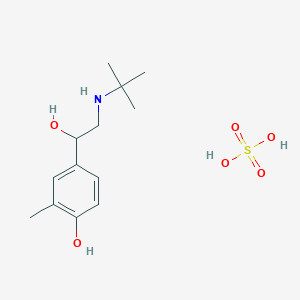
![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

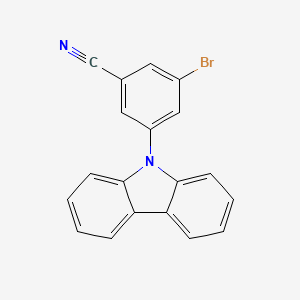
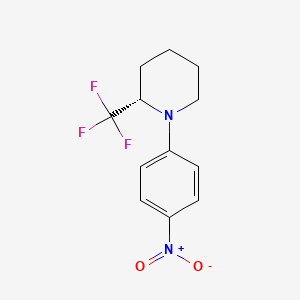
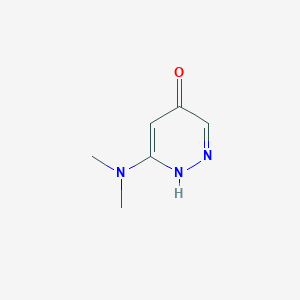
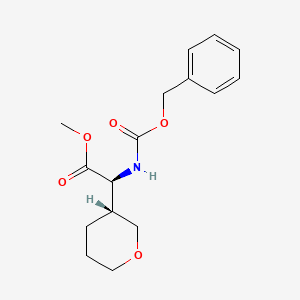
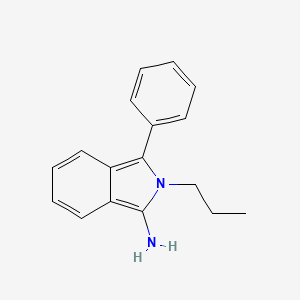
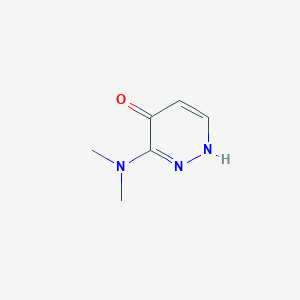
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
